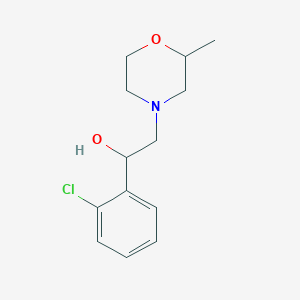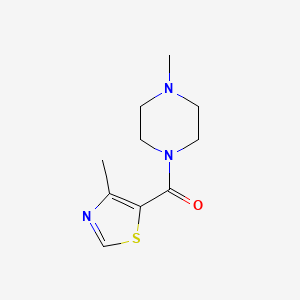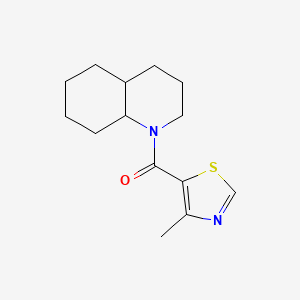![molecular formula C12H20N2OS B7544596 3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)
3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine, commonly known as MPTM, is a small molecule that has gained attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
MPTM acts as a modulator of GPCRs by binding to a specific site on the receptor and altering its conformation. This, in turn, affects the downstream signaling pathways and leads to changes in cellular responses. The exact mechanism of action of MPTM on different GPCRs is still under investigation and is an area of active research.
Biochemical and Physiological Effects:
MPTM has been shown to have a wide range of biochemical and physiological effects, depending on the specific GPCR it modulates. For example, MPTM has been shown to increase insulin secretion in pancreatic beta cells by activating the GPR119 receptor. It has also been shown to inhibit platelet aggregation by activating the P2Y12 receptor. These effects make MPTM a valuable tool for investigating the function of various GPCRs and their role in physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPTM in lab experiments is its high selectivity for specific GPCRs. This allows researchers to investigate the function of individual receptors without affecting other signaling pathways. However, one limitation of MPTM is its relatively low potency compared to other GPCR modulators. This can make it challenging to achieve the desired level of receptor activation or inhibition in some experiments.
Zukünftige Richtungen
There are several future directions for research on MPTM. One area of interest is the development of more potent and selective analogs of MPTM that can be used in a wider range of experiments. Another area of research is the investigation of the role of specific GPCRs in various disease states and the potential therapeutic applications of MPTM in these conditions. Additionally, the use of MPTM in combination with other drugs or therapies is an area of active investigation.
Synthesemethoden
The synthesis of MPTM involves the reaction of 3-methylmorpholine with 2-propan-2-yl-1,3-thiazol-4-ylmethanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds smoothly at room temperature, and the product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MPTM has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. One of the most significant applications of MPTM is in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. MPTM has been shown to selectively activate or inhibit specific GPCRs, making it a valuable tool for investigating the function of these receptors.
Eigenschaften
IUPAC Name |
3-methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)12-13-11(8-16-12)6-14-4-5-15-7-10(14)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUJYUGXKDPVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![N-[3-(furan-2-ylmethoxy)propyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7544525.png)

![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)


![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)

![N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7544604.png)
![1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)